molecular formula C17H19NO2 B4307410 N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide

N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide

Cat. No. B4307410
M. Wt: 269.34 g/mol
InChI Key: PEYVKIUIQQJRRG-UHFFFAOYSA-N
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Description

N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide, commonly known as 'Hydroxyphenyl Ethyl Amide' (HPEA), is a chemical compound that has gained significant attention in the field of scientific research. HPEA is a derivative of phenylpropanolamine (PPA), a sympathomimetic drug that was previously used for weight loss and nasal decongestion. However, due to its association with adverse cardiovascular events, PPA has been banned in several countries. HPEA, on the other hand, has shown promise as a potential therapeutic agent for various conditions.

Mechanism of Action

The exact mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide is not fully understood. However, it is believed to exert its effects through multiple pathways. N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide also inhibits the activity of monoamine oxidase (MAO), an enzyme that metabolizes dopamine and other monoamine neurotransmitters. In addition, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which scavenge free radicals and protect cells from oxidative damage. N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the pathogenesis of various diseases. In addition, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been found to increase the levels of dopamine and other monoamine neurotransmitters in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by spectroscopic methods. N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has also been shown to be stable under various conditions and has a long shelf life. However, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.

Future Directions

There are several future directions for research on N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide. First, more studies are needed to elucidate the exact mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide and its effects on various pathways and gene expression. Second, studies in animal models and clinical trials in humans are needed to determine the safety and efficacy of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide as a therapeutic agent for various conditions. Third, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide. Fourth, studies on the potential synergistic effects of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide with other compounds may lead to the development of combination therapies for various diseases. Finally, studies on the environmental and agricultural applications of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide, such as its potential as a natural pesticide or antioxidant in food preservation, may open up new avenues for research.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been studied for its potential therapeutic effects in various conditions such as Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models. In Alzheimer's disease, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. In cancer, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(15-8-10-16(19)11-9-15)18-17(20)12-7-14-5-3-2-4-6-14/h2-6,8-11,13,19H,7,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYVKIUIQQJRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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